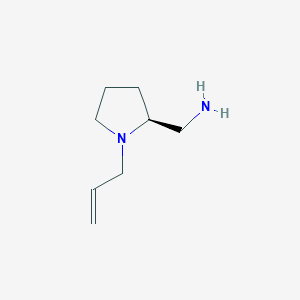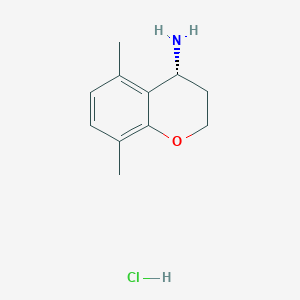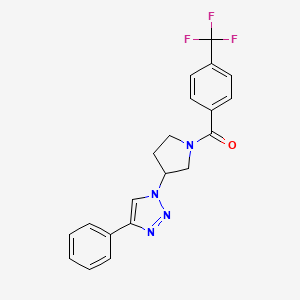
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a phenyl group and a pyrrolidin-1-yl group . The molecule also contains a trifluoromethyl group attached to another phenyl group .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material for the synthesis of the triazole was (S)-(-) ethyl lactate . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR spectrum of similar compounds showed two singlet peaks assigned to the 1,2,4-triazole ring . The 13C NMR spectra showed the coupling between the fluorine atoms and the carbons of the aryl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a trifluoromethyl group attached to a phenyl group .科学研究应用
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles are privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability contribute to their popularity. The compound may serve as a scaffold for designing novel drugs. Researchers have synthesized derivatives with 1,2,3-triazole cores and evaluated their biological activities . For instance, antiproliferative agents against cancer cells have been developed using the “click chemistry” approach.
Organic Synthesis and Click Chemistry
The compound’s 1,2,3-triazole moiety is amenable to various synthetic approaches. Notably, click chemistry methods (such as Huisgen 1,3-dipolar cycloaddition and strain-promoted azide-alkyne cycloaddition) have been employed to construct 1,2,3-triazole-containing molecules. These reactions allow efficient and modular assembly of complex structures .
Bioconjugation and Chemical Biology
Functionalized 1,2,3-triazoles serve as excellent bioconjugation handles. They can be easily attached to biomolecules (such as proteins, peptides, or nucleic acids) via click chemistry. Researchers use these bioconjugates for labeling, imaging, and targeted drug delivery .
Fluorescent Imaging and Molecular Probes
1,2,3-Triazoles have been incorporated into fluorescent probes for cellular imaging. Their unique photophysical properties make them suitable for visualizing biological processes. Researchers have developed triazole-based molecular probes for detecting specific biomolecules (e.g., enzymes, ions, or reactive oxygen species) in live cells.
作用机制
Target of Action
Compounds with similar structures, such as indole and imidazole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that the nitrogen atoms of the 1,2,4-triazole ring might bind to the iron in the heme moiety of cyp-450, and phenyl moieties might have a key interaction in the active site of the enzyme . The carbonyl group, which is present in the compound, might be incorporated due to its ability to form hydrogen bonds .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound might affect multiple biochemical pathways .
Pharmacokinetics
Compounds with similar structures, such as pyrrolidine derivatives, have been found to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound might have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
属性
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O/c21-20(22,23)16-8-6-15(7-9-16)19(28)26-11-10-17(12-26)27-13-18(24-25-27)14-4-2-1-3-5-14/h1-9,13,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACCHCKDKIIKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

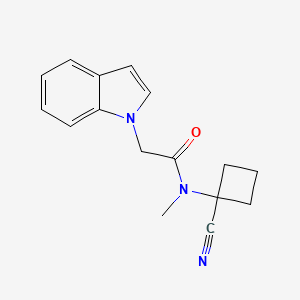
![2-{[(E)-2-Nitrovinyl]amino}benzoic acid](/img/structure/B3020442.png)
![N-(3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3020443.png)
![4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3020444.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one](/img/structure/B3020445.png)
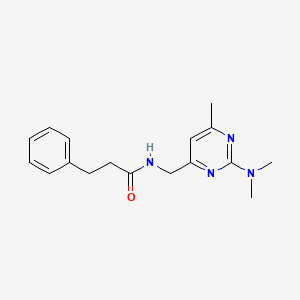
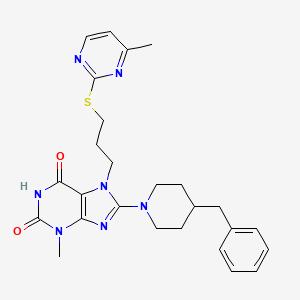
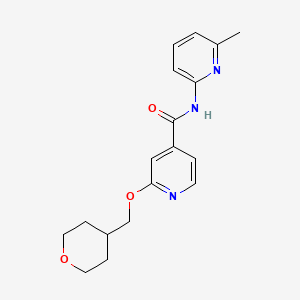
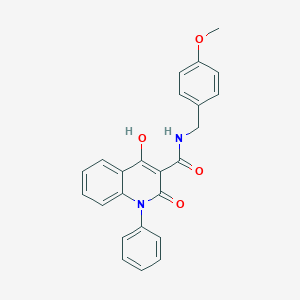
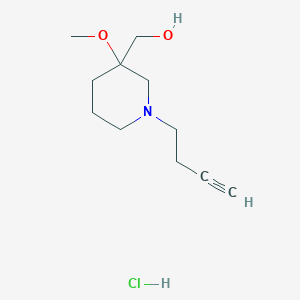
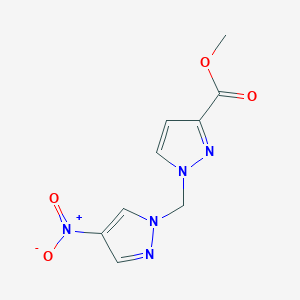
![2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3020458.png)
